4-Fluoro-2,5-dimethoxybenzoic acid
Description
4-Fluoro-2,5-dimethoxybenzoic acid is a fluorinated derivative of benzoic acid with methoxy groups at positions 2 and 5 and a fluorine atom at position 4. While direct references to this specific compound are absent in the provided evidence, its structural analogs (e.g., fluorinated or methoxy-substituted benzoic acids) are well-documented. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their electronic and steric properties, which enhance reactivity and bioavailability .
Properties
Molecular Formula |
C9H9FO4 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
4-fluoro-2,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
IZEZBDCRTTXKPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,5-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. For instance, methyl 3,5-dimethoxybenzoate can be converted into 3,5-dimethoxybenzoic acid using a sulfuric acid solution and chlorosulfonic acid. Subsequently, the 3,5-dimethoxybenzoic acid undergoes a Friedel-Crafts alkylation reaction with isopropanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and fluorination, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
4-Fluoro-2,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxy groups can also affect the compound’s solubility and reactivity, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Fluoro-2,5-dimethoxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent positions, molecular properties, and applications:
Key Structural and Functional Comparisons
Substituent Effects on Acidity and Reactivity :
- Fluorine’s electronegativity increases acidity compared to hydroxyl or methoxy groups. For example, syringic acid (pKa ~4.2) is less acidic than fluorinated analogs due to the hydroxyl group’s electron-donating effect .
- Brominated derivatives (e.g., 4-Bromo-2,5-dimethoxybenzoic acid) exhibit lower solubility in polar solvents compared to fluorinated analogs, impacting their utility in aqueous reactions .
Biological Activity :
- Syringic acid demonstrates potent antioxidant and anti-cancer properties, attributed to its hydroxyl and methoxy groups, which scavenge free radicals .
- Fluorinated derivatives are preferred in drug design for enhanced metabolic stability and membrane permeability. For instance, 2-Fluoro-4,5-dimethoxybenzoic acid is used in anti-inflammatory drug synthesis .
Applications in Synthesis :
- Brominated compounds (e.g., 4-Bromo-3,5-dimethoxybenzoic acid) serve as intermediates in coupling reactions, while fluorinated variants are key in radiolabeling (e.g., telomerase inhibitors in cancer research) .
Research Findings
- Syringic Acid: In vitro studies show IC₅₀ values of 12–18 µM against gastric carcinoma cells, linked to its ability to inhibit ROS-mediated pathways .
- 4-Bromo-2,5-dimethoxybenzoic Acid: Mass spectrometry fragmentation patterns (m/z 332/334 for brominated vs. m/z 254 for non-brominated analogs) confirm its use in metabolite identification .
- Fluorinated Derivatives : 2,4-Difluoro-3,5-dimethoxybenzoic acid is critical in synthesizing iodine-125-labeled telomerase inhibitors, showing IC₅₀ values <1 µM in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
